molecular formula C7H14O4 B2736260 4-(2-Methoxyethoxy)butanoic acid CAS No. 935678-17-4

4-(2-Methoxyethoxy)butanoic acid

Cat. No.: B2736260
CAS No.: 935678-17-4
M. Wt: 162.185
InChI Key: KAPBHHXFLZBNTF-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)butanoic acid is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . It is identified under the CAS Registry Number 66837-09-0 . The structure of this compound, represented by the SMILES notation COCCOCCCC(=O)O, features a butanoic acid chain linked to a 2-methoxyethoxy group . This structure incorporates both an ether and a carboxylic acid functional group, making it a versatile building block for chemical synthesis. Compounds with similar alkoxy chains, such as those with longer polyether segments, are commonly used in the development of specialized polymers and as linkers in pharmaceutical and materials science research . The methoxyethoxy moiety is of particular interest. In biochemical contexts, related methoxyacetic acid compounds are known to interact with essential metabolic pathways, such as the Krebs cycle and fatty acid biosynthesis, after being metabolized to their active forms . This suggests that this compound could serve as a valuable intermediate for probing similar metabolic processes or for designing bioactive molecules. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyethoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O4/c1-10-5-6-11-4-2-3-7(8)9/h2-6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPBHHXFLZBNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66837-09-0
Details Compound: Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy-
Record name Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy-
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DSSTOX Substance ID

DTXSID501200181
Record name Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy-
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Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66837-09-0, 935678-17-4
Record name Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy-
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Record name 4-(2-methoxyethoxy)butanoic acid
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Synthetic Methodologies for 4 2 Methoxyethoxy Butanoic Acid and Analogous Structures

Optimization of Synthetic Reaction Conditions and Process Efficiency

The optimization of synthetic reaction conditions is a critical aspect of chemical manufacturing, aiming to maximize product yield, minimize reaction time, and reduce the formation of impurities. This section explores the key parameters that are manipulated to enhance the efficiency of synthesizing 4-(2-methoxyethoxy)butanoic acid and its analogs.

Catalyst Evaluation and Mechanistic Insight in Synthesis

The choice of catalyst is pivotal in directing the course of a chemical reaction. For the synthesis of butanoic acid derivatives, various catalysts are employed, each with its own mechanism and impact on reaction efficiency.

In reactions analogous to the synthesis of this compound, such as the formation of 4,4-bis(octyloxy)butanoic acid, acid catalysts are frequently used to facilitate the reaction between a butanoic acid precursor and an alcohol. The mechanism typically involves the protonation of the carboxylic acid group, enhancing its electrophilicity and promoting nucleophilic attack by the alcohol.

Recent research has also explored the use of more sophisticated catalytic systems. For instance, in the synthesis of heteroaryl butanoic acid derivatives, palladium catalysts like Pd(PtBu3)2 have been utilized. acs.org Mechanistic studies, often aided by computational methods like Density Functional Theory (DFT), provide a deeper understanding of the reaction pathways. rsc.orgnih.govfrontiersin.org These insights can reveal the role of intermediates and transition states, guiding the design of more efficient catalysts and reaction conditions. rsc.orgnih.govfrontiersin.org For example, DFT calculations have been used to elucidate the mechanism of asymmetric hetero-Michael additions catalyzed by multifunctional thioureas, revealing the importance of ternary borate (B1201080) complexes as crucial intermediates for achieving high enantioselectivity. nih.gov

The evaluation of a catalyst's performance involves assessing its activity, selectivity, and stability. 4aircraft-project.eu For instance, in the Fischer-Tropsch synthesis, which converts syngas into hydrocarbons, iron-based catalysts are evaluated for their ability to produce specific hydrocarbon ranges. 4aircraft-project.eu The characterization of these catalysts often involves techniques like Mössbauer spectroscopy to identify the active species, such as iron carbides, formed during the reaction. 4aircraft-project.eu

Table 1: Catalyst Evaluation in Analogous Syntheses

Catalyst SystemReaction TypeMechanistic InsightKey Findings
Acid CatalysisAcetal formationProtonation of carboxylic acidDrives reaction to completion by removing water.
Pd(PtBu3)2α-arylationNot detailedEffective for C-C bond formation. acs.org
Multifunctional ThioureasAza-Michael additionFormation of ternary borate complexesCrucial for high enantioselectivity. nih.gov
Fe/HZSM-5Fischer-TropschFormation of iron carbidesInfluences product selectivity. 4aircraft-project.eu

Solvent Selection and Temperature Control for Improved Yields

Solvent selection and temperature are critical parameters that significantly influence reaction rates, selectivity, and ultimately, the yield of the desired product. The choice of solvent depends on the solubility of the reactants and intermediates, as well as its ability to facilitate the desired reaction pathway. google.com

In the synthesis of butanoic acid derivatives, a range of solvents can be employed, including halogenated solvents like methylene (B1212753) chloride and chloroform, as well as ethyl acetate, ether, and toluene. google.com The concentration of the reaction is typically determined by the solubility of the product. google.com For instance, in the synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, a precursor to a drug candidate, the reaction was carried out on a multigram scale, highlighting the importance of solvent choice for scalability. acs.org

Temperature control is equally crucial. Many synthetic procedures for analogous structures specify a range of reaction temperatures, from low temperatures (e.g., -20°C) to elevated temperatures, to optimize the reaction. google.com For example, the synthesis of certain heteroaryl butanoic acid derivatives involves reacting a protected amino acid with a reducing agent at low temperatures to achieve selectivity. google.com Conversely, some reactions require heating to proceed at a reasonable rate. researchgate.net The optimization of temperature can lead to significant improvements in yield and selectivity by minimizing side reactions. researchgate.net For example, in the synthesis of N-benzhydryl-N′-acetamidopiperazyl-6-penicillanic acid, the optimal temperature was found to be between 25–35°C. researchgate.net

Table 2: Impact of Solvent and Temperature on Yield

Compound/ReactionSolvent(s)TemperatureEffect on Yield/SelectivityReference
4-amino-3-oxo-butanoic acid esterMethylene chloride, chloroform, ethyl acetate, ether, tolueneNot specifiedSolvent choice depends on product solubility. google.com
Heteroaryl butanoic acid derivativesNot specified-20°CSelective reduction of a carboxylic acid group. google.com
N-benzhydryl-N′-acetamidopiperazyl-6-penicillanic acidNot specified25–35°COptimized temperature for enzymatic synthesis. researchgate.net
4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrileNot specifiedNot specifiedEnabled multigram scale synthesis. acs.org

Purification and Isolation Protocols for Synthesized Compounds

Following the completion of a synthesis, the desired compound must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, and residual catalyst. Common purification techniques include chromatography, crystallization, and extraction.

Column chromatography is a widely used method for purifying organic compounds. google.com In this technique, the crude reaction mixture is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. google.com Different components of the mixture travel through the column at different rates depending on their affinity for the adsorbent and the solvent system used, allowing for their separation. For example, diastereomers formed during a halogenation reaction can be separated using silica-gel column chromatography. google.com

Recrystallization is another powerful purification technique, particularly for solid compounds. google.com This method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form, while impurities remain dissolved in the solvent. google.com

Extraction is often employed to separate the product from the reaction mixture, especially when dealing with different phases. acs.org For instance, after a reaction, the mixture might be treated with water and an organic solvent. The product will preferentially dissolve in one of the layers, which can then be separated. thieme-connect.de Ionic liquids have also been investigated as alternative media for extraction and separation processes. acs.org

In the context of palladium-catalyzed reactions, the removal of the metal catalyst is a critical purification step, particularly in the pharmaceutical industry. acs.org Techniques for palladium removal include treatment with solid-supported scavengers, such as functionalized silica, which can effectively reduce palladium levels to acceptable limits. acs.org

The progress of purification is often monitored by techniques like thin-layer chromatography (TLC), which provides a quick assessment of the purity of the collected fractions.

Table 3: Common Purification Techniques

TechniquePrincipleApplication ExampleReference
Column ChromatographyDifferential adsorption of compounds on a solid phase.Separation of diastereomers. google.com
RecrystallizationDifference in solubility of the compound and impurities at different temperatures.Purification of solid organic compounds. google.com
ExtractionPartitioning of a compound between two immiscible liquid phases.Isolation of a product from an aqueous reaction mixture. acs.orgthieme-connect.de
Metal ScavengingAdsorption of metal catalysts onto a solid support.Removal of residual palladium from a reaction mixture. acs.org

Chemical Reactivity and Transformation Mechanisms of 4 2 Methoxyethoxy Butanoic Acid

Transformations Involving the Ether Linkages

The 4-(2-Methoxyethoxy)butanoic acid molecule contains two ether bonds within the methoxyethoxy group: a methyl ether (CH₃-O) and an ethyl ether (O-CH₂CH₂-O). Ethers are generally unreactive and are often used as solvents due to their stability. masterorganicchemistry.commasterorganicchemistry.com However, they can be cleaved under strongly acidic conditions. masterorganicchemistry.com

The cleavage of ethers by strong acids, such as hydrogen iodide (HI) or hydrogen bromide (HBr), is a classic ether reaction. masterorganicchemistry.comyoutube.com The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the ether oxygen. wikipedia.orglibretexts.org

For this compound, both ether linkages involve primary alkyl groups (methyl and ethyl). Cleavage of such ethers typically proceeds via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org The reaction involves:

Protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). youtube.com

Nucleophilic attack by the halide ion (I⁻ or Br⁻) on the less sterically hindered carbon atom adjacent to the protonated oxygen. masterorganicchemistry.com

Given the structure, cleavage could potentially occur at two sites. Attack at the methyl carbon would yield 2-(2-hydroxyethoxy)butanoic acid and methyl iodide. Attack at one of the ethyl carbons is also possible. If an excess of the hydrohalic acid is used, the resulting alcohol functional groups can be further converted to alkyl halides. libretexts.org

Table 4: Potential Products of Ether Cleavage with Excess HI

Cleavage Site Initial Products Final Products (with excess HI)
Methyl-Oxygen Bond 2-(2-Hydroxyethoxy)butanoic acid + Methyl Iodide 4-(2-Iodoethoxy)butanoic acid + Methyl Iodide + Water

Oxidative and Reductive Modifications of the Ether Chain

The ether linkage in this compound, while generally stable, can undergo specific oxidative and reductive modifications.

Oxidative Cleavage: The ether bond is typically resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the cleavage of the C-O bond. While specific studies on this compound are not prevalent, the oxidation of similar ether-containing compounds often proceeds via radical mechanisms, particularly at the carbon atom adjacent to the ether oxygen. The presence of the electron-donating alkoxy group can activate the adjacent C-H bonds, making them susceptible to attack.

Reductive Cleavage: Reductive cleavage of the ether linkage is also a possible transformation, although it generally requires harsh conditions or specific catalysts. Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond. fiveable.mepressbooks.pub This reaction typically proceeds through an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, depending on the substitution pattern of the carbon atoms flanking the ether oxygen. pressbooks.pub In the case of this compound, the primary nature of the carbons involved suggests an S\textsubscript{N}2 pathway would be favored.

Reaction Type Reagents General Products Notes
Oxidative CleavageStrong Oxidants (e.g., Chromic Acid)Carboxylic acids, AldehydesOften leads to complex mixtures.
Reductive CleavageStrong Acids (e.g., HI, HBr)Alcohol, Alkyl HalideCleavage typically occurs at the less sterically hindered site. pressbooks.pub

Reactivity of the Aliphatic Butane (B89635) Chain

The aliphatic butane chain in this compound is largely unreactive due to the strength and non-polar nature of the C-C and C-H single bonds. However, under specific and often forcing conditions, this chain can participate in reactions.

Free-Radical Halogenation: In the presence of ultraviolet (UV) light or high temperatures, alkanes can undergo free-radical halogenation. This reaction is generally non-selective and can lead to a mixture of halogenated products along the butane chain. The reactivity of the C-H bonds follows the order of tertiary > secondary > primary, although in this linear chain, only primary and secondary positions are available.

Oxidation: While the alkane chain is resistant to oxidation, strong oxidizing agents under vigorous conditions can lead to its degradation. The presence of the ether and carboxylic acid functionalities can influence the regioselectivity of such reactions, though specific data for this compound is scarce.

Derivatization and Structural Modification of 4 2 Methoxyethoxy Butanoic Acid

Synthesis of Diverse Ester and Amide Derivatives

The carboxylic acid moiety of 4-(2-methoxyethoxy)butanoic acid is the primary site for the synthesis of ester and amide derivatives. These reactions are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, stability, and biological activity.

Esterification: Ester derivatives can be readily synthesized through several established methods. The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

A variety of alcohols can be employed to generate a diverse library of esters. For instance, reaction with simple alkyl alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. More complex alcohols, including those with additional functional groups or aromatic rings, can also be utilized to introduce further diversity.

Another effective method for ester synthesis is through the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily reacts with alcohols, often in the presence of a non-nucleophilic base such as pyridine, to afford the desired ester with high yields.

Amidation: The synthesis of amide derivatives from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, the acid can first be converted to a more reactive species, such as an acyl chloride or an activated ester (e.g., N-hydroxysuccinimide ester), which then readily reacts with the amine to form the amide. This two-step approach is particularly useful for less reactive amines or when milder reaction conditions are required. The choice of the amine component allows for the introduction of a wide array of substituents, leading to a diverse set of amide derivatives.

Derivative Type Reactant Reaction Condition Product
Methyl EsterMethanolH₂SO₄ (catalytic), RefluxMethyl 4-(2-methoxyethoxy)butanoate
Ethyl EsterEthanolSOCl₂, then PyridineEthyl 4-(2-methoxyethoxy)butanoate
Benzyl EsterBenzyl alcoholDCC, DMAPBenzyl 4-(2-methoxyethoxy)butanoate
N-Propyl AmidePropylamineEDC, HOBtN-Propyl-4-(2-methoxyethoxy)butanamide
N,N-Diethyl AmideDiethylamineAcyl chloride, then Et₃NN,N-Diethyl-4-(2-methoxyethoxy)butanamide

Introduction of Chirality and Enantioselective Synthesis of Chiral Analogs

The introduction of stereocenters into the structure of this compound derivatives can significantly impact their chemical and physical properties. While the parent molecule is achiral, chirality can be introduced at various positions through asymmetric synthesis.

One common strategy involves the α-alkylation of the butanoic acid chain. By employing a chiral auxiliary, such as a chiral oxazolidinone, the enolate of the corresponding amide derivative can be formed and subsequently alkylated with high diastereoselectivity. Removal of the chiral auxiliary then yields the enantiomerically enriched α-substituted butanoic acid derivative.

Alternatively, asymmetric hydrogenation of an unsaturated precursor can be employed. For instance, synthesis of a derivative containing a double bond in the butanoic acid chain, followed by asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand), can produce a chiral center with high enantiomeric excess.

The synthesis of chiral analogs allows for the exploration of stereospecific interactions, which is particularly crucial in fields like chiral recognition and the development of stereoselective catalysts.

Chiral Analog Synthetic Strategy Key Reagent/Catalyst
(R)-2-Methyl-4-(2-methoxyethoxy)butanoic acidAsymmetric α-alkylationChiral oxazolidinone auxiliary, LDA, MeI
(S)-2-Methyl-4-(2-methoxyethoxy)butanoic acidAsymmetric α-alkylationChiral oxazolidinone auxiliary, LDA, MeI
(R)-4-(2-Methoxyethoxy)-2-phenylbutanoic acidAsymmetric conjugate additionChiral copper-phosphine complex
(S)-4-(2-Methoxyethoxy)-2-phenylbutanoic acidAsymmetric conjugate additionChiral copper-phosphine complex

Elaboration of the Butanoic Acid Carbon Chain

Modification of the four-carbon chain of this compound offers another avenue for structural diversification. Standard organic transformations can be applied to extend, shorten, or introduce unsaturation into this backbone.

Chain Extension: The Arndt-Eistert homologation provides a classic method for extending the carbon chain by one methylene (B1212753) unit. This involves converting the carboxylic acid to its acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the homologous carboxylic acid or ester, respectively.

Chain Shortening: While less common, chain shortening can be achieved through degradative methods such as the Barbier-Wieland degradation, which involves a series of reactions to remove one carbon atom from the carboxylic acid.

Introduction of Unsaturation: Dehydrogenation reactions can introduce double bonds into the butanoic acid chain. For example, α,β-desaturation can be achieved through a variety of methods, including bromination followed by dehydrobromination, or through selenation-oxidation sequences. The resulting α,β-unsaturated carboxylic acid derivative can then serve as a versatile intermediate for further functionalization, such as Michael additions.

Modification Reaction Type Key Reagents Resulting Structure
Chain ExtensionArndt-Eistert HomologationSOCl₂, CH₂N₂, Ag₂O, H₂O5-(2-Methoxyethoxy)pentanoic acid
α,β-UnsaturationSelenation-OxidationLDA, PhSeBr, H₂O₂(E)-4-(2-Methoxyethoxy)but-2-enoic acid
Introduction of a Phenyl Group at C3Conjugate AdditionPhenylmagnesium bromide, CuI4-(2-Methoxyethoxy)-3-phenylbutanoic acid

Functionalization of the Methoxyethoxy Moiety

The methoxyethoxy side chain provides additional opportunities for structural modification. The ether linkages are generally stable, but the terminal methoxy (B1213986) group can be a target for functionalization.

Demethylation: Cleavage of the methyl ether can be accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydroiodic acid (HI). This reaction exposes a primary alcohol, which can then be further functionalized. For example, the resulting hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, introducing a new reactive handle on the molecule.

Ether Cleavage and Substitution: While more challenging, cleavage of the ethoxy ether linkage can be achieved under harsh conditions. More practically, the entire methoxyethoxy group can be replaced by synthesizing analogs with different ether chains from a suitable starting material. For instance, using alternative alkoxy alcohols in the initial synthesis can lead to a variety of derivatives with different polyether side chains.

Modification Reaction Reagents Product
DemethylationEther CleavageBBr₃4-(2-Hydroxyethoxy)butanoic acid
Oxidation of resulting alcoholOxidationPCC4-(2-Oxoethoxy)butanoic acid
Etherification of resulting alcoholWilliamson Ether SynthesisNaH, Benzyl bromide4-(2-(Benzyloxy)ethoxy)butanoic acid

Design and Synthesis of Libraries of Structurally Related Analogs for SAR (Structure-Activity Relationship) Studies (focused on chemical, not biological, activity)

The systematic derivatization of this compound is crucial for establishing structure-activity relationships (SAR). In the context of chemical reactivity, SAR studies aim to understand how structural modifications influence properties such as reaction rates, equilibrium constants, and selectivity.

To conduct such studies, libraries of structurally related analogs are synthesized. This is often achieved using combinatorial chemistry approaches on a solid support or through parallel synthesis in solution. For example, a library of esters can be generated by reacting the parent acid with a diverse set of alcohols in a multi-well plate format. Similarly, a library of amides can be prepared using a variety of amines.

By systematically varying the substituents at different positions of the this compound scaffold and measuring a specific chemical property, one can deduce valuable SAR information. For instance, by synthesizing a series of ester derivatives and measuring their rates of hydrolysis under specific conditions, one can determine the electronic and steric effects of the alcohol moiety on the stability of the ester bond.

These SAR studies are fundamental for the rational design of new molecules with tailored chemical properties, whether for applications in catalysis, materials science, or as probes for understanding chemical reaction mechanisms.

Library Type Variable Moiety Potential SAR Study
Ester LibraryAlcohol ComponentHydrolytic stability, Rate of transesterification
Amide LibraryAmine ComponentRotational barrier around the C-N bond, Acid/base stability
α-Substituted AnalogsAlkyl/Aryl group at C2pKa of the carboxylic acid, Rate of enolate formation
Methoxyethoxy AnalogsEther side chainCoordination properties with metal ions, Phase-transfer capabilities

General principles of analytical chemistry suggest how a compound with this structure—containing a carboxylic acid, an ether linkage, and alkyl chains—would be analyzed. However, without specific experimental data such as NMR chemical shifts, mass fragmentation patterns, IR absorption bands, or established chromatographic methods for "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified compound.

Therefore, it is not possible to provide the detailed, data-driven article on the advanced analytical techniques for the characterization and research monitoring of “this compound” as outlined.

Advanced Analytical Techniques for Characterization and Research Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Size-Exclusion Chromatography for Polymeric Derivatives

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight distribution of polymers. researchgate.net For polymeric derivatives synthesized from 4-(2-Methoxyethoxy)butanoic acid, SEC is indispensable for understanding the degree of polymerization and the distribution of polymer chain sizes (polydispersity).

The fundamental principle of SEC involves the separation of molecules based on their hydrodynamic volume in solution. polylc.comnih.gov The process utilizes a column packed with porous, rigid beads. polylc.com When a solution of the polymer is passed through the column, larger polymer chains cannot enter the pores and thus elute more quickly. polylc.com Smaller molecules diffuse into the pores, leading to a longer retention time. polylc.com This differential migration allows for an effective separation based on molecular size. polylc.com

In the context of polymeric derivatives of this compound, which may be synthesized for various material science applications, SEC provides critical data on molecular weight averages (such as number-average, Mn, and weight-average, Mw) and the Polydispersity Index (PDI = Mw/Mn). The presence of branching in the polymer can influence its hydrodynamic volume, affecting its elution behavior. researchgate.netresearchgate.net Therefore, SEC coupled with multiple detectors, such as light scattering and viscometry, is often employed for a more accurate characterization of branched polymers. researchgate.netresearchgate.net

Research Findings: While specific SEC studies on polymeric derivatives of this compound are not prominently detailed in available literature, the technique's application to similar functional polymers, such as polyacrylates and polyesters, is well-documented. researchgate.netresearchgate.net For instance, studies on statistically branched polyacrylates have shown that SEC with multiple detection can reveal local dispersities greater than two, indicating a wide range of molecular weights co-eluting. researchgate.net The choice of eluent is critical; for example, tetrahydrofuran (B95107) is commonly used for hydrophobic polyacrylates. researchgate.netresearchgate.net Such methodologies would be directly applicable to analyzing polymers derived from this compound.

Table 1: Illustrative SEC Parameters for Analysis of Polymeric Derivatives

Parameter Typical Value / Condition Purpose
Column Polystyrene-divinylbenzene (PS-DVB) or Polyhydroxyethyl methacrylate (B99206) Stationary phase providing porous network for separation.
Mobile Phase Tetrahydrofuran (THF), Dimethylformamide (DMF) Dissolves the polymer and carries it through the column.
Flow Rate 0.5 - 1.0 mL/min Controls the speed of separation and analysis time.
Detector Refractive Index (RI), Multi-Angle Light Scattering (MALS) RI detects polymer concentration; MALS determines absolute molecular weight.

| Calibration | Polystyrene or Polymethyl methacrylate standards | Creates a calibration curve to relate elution time to molecular weight. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure in the solid state.

The process involves irradiating a single crystal with a beam of X-rays. The crystal diffracts the X-rays in specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated. wikipedia.org From this map, the positions of individual atoms can be deduced. wikipedia.org

Research Findings: While a specific crystal structure for this compound is not publicly available, numerous studies on similar butanoic acid derivatives demonstrate the power of this technique. For example, the X-ray crystallographic study of 4-[(4-chlorophenyl)carbamoyl]butanoic acid revealed an all-trans configuration in the carbon backbone and detailed how molecules pack together through hydrogen bonding to form supramolecular structures. mdpi.com Similarly, the analysis of a Cu(II) complex of a Schiff base derived from γ-aminobutyric acid showed a one-dimensional polymeric structure in the solid state. mdpi.com These examples highlight the type of detailed structural insights, from molecular conformation to crystal packing, that X-ray crystallography could provide for this compound.

Table 2: Potential Crystallographic Data for this compound (Hypothetical Data Based on Similar Structures)

Parameter Description Illustrative Value
Chemical Formula C₇H₁₄O₄ The elemental composition of the molecule.
Molecular Weight 162.18 g/mol The mass of one mole of the substance.
Crystal System Monoclinic or Orthorhombic The symmetry system to which the crystal belongs.
Space Group P2₁/c or Pbca Describes the symmetry of the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) The dimensions and angles of the smallest repeating unit of the crystal lattice.

| Hydrogen Bonding | O-H···O | Key intermolecular interactions governing the crystal packing, likely involving the carboxylic acid group. |

Coupling Analytical Techniques (e.g., GC-MS, LC-MS) for Comprehensive Chemical Analysis

Coupled or hyphenated analytical techniques, particularly those involving chromatography and mass spectrometry, are essential for the separation, identification, and quantification of chemical compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used hyphenated techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and thermally stable compounds. jmchemsci.com The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a long capillary column. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

For a compound like this compound, direct analysis by GC-MS might be challenging due to the low volatility of the carboxylic acid group. A common strategy is to perform a derivatization reaction, for instance, converting the carboxylic acid to a more volatile methyl ester (e.g., methyl 4-(2-methoxyethoxy)butanoate), to make it more amenable to GC analysis. The NIST Chemistry WebBook contains mass spectral data for the structurally similar compound methyl 4-methoxybutanoate, which can serve as a reference for identifying fragmentation patterns. nist.govnist.gov

Research Findings (GC-MS): Studies on other butanoic acids demonstrate the utility of GC-MS for their identification. For example, the analysis of butanoic, hexanoic, and octanoic acids produced by fermentation showed distinct retention times and mass spectra that matched library standards, confirming their identities. researchgate.net A validated GC-MS method for the determination of 4-chloro-1-butanol, another functionalized four-carbon chain, demonstrated high sensitivity with a detection limit of 0.05 ppm. nih.gov

Table 3: Typical GC-MS Parameters for Analysis of a Derivatized Butanoic Acid

Parameter Typical Condition Purpose
GC Column DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film A non-polar column for separating compounds based on boiling point.
Carrier Gas Helium, 1.0 mL/min Transports the sample through the column.
Inlet Temperature 250 °C Ensures rapid vaporization of the sample.
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min A temperature gradient to elute compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns.

| Mass Analyzer | Quadrupole | Scans a range of mass-to-charge ratios (e.g., m/z 40-500). |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile and is the preferred method for analyzing non-volatile, polar, or thermally sensitive compounds that are not suitable for GC. sciex.com The compound is first separated by liquid chromatography, typically reversed-phase HPLC, before being introduced into the mass spectrometer via an interface like electrospray ionization (ESI). waters.com ESI allows for the gentle ionization of molecules directly from the liquid phase, making it ideal for analyzing compounds like carboxylic acids without derivatization.

Research Findings (LC-MS): LC-MS provides a strong solution for analyzing components in complex matrices with high sensitivity and selectivity. sciex.com The technique allows for the unambiguous identification and quantification of a large number of analytes in a single run. sciex.com For carboxylic acids, derivatization can sometimes be used to improve ionization efficiency and achieve lower detection limits. nih.govlcms.cz Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) coupled with EDC can be used to label the carboxylic acid group. nih.gov The choice of mobile phase, often a mixture of water and acetonitrile (B52724) with an additive like formic acid, is crucial for achieving good chromatographic separation and facilitating ionization. waters.comunimi.it

Table 4: Typical LC-MS Parameters for Analysis of this compound

Parameter Typical Condition Purpose
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.5 µm) Stationary phase for separating polar to moderately non-polar compounds.
Mobile Phase A Water + 0.1% Formic Acid Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic component of the mobile phase.
Gradient Isocratic or gradient elution (e.g., 20% to 95% B) Varies the mobile phase composition to elute compounds of different polarities.
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode Generates ions from the liquid eluent; negative mode is ideal for deprotonating carboxylic acids.

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Separates ions based on their mass-to-charge ratio with varying resolution and accuracy. |

Table of Mentioned Compounds

Compound Name
This compound
4-[(4-chlorophenyl)carbamoyl]butanoic acid
γ-aminobutyric acid
Methyl 4-methoxybutanoate
Butanoic acid
Hexanoic acid
Octanoic acid
4-chloro-1-butanol
3-nitrophenylhydrazine
Polystyrene
Polymethyl methacrylate
Polyacrylates
Polyesters
Tetrahydrofuran
Acetonitrile
Formic acid
N-vinyl-2-pyrrolidone
4,4'-cyclohexylidenebisphenol
(E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid

Theoretical and Computational Chemistry Studies of 4 2 Methoxyethoxy Butanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(2-Methoxyethoxy)butanoic acid, methods like Density Functional Theory (DFT) are invaluable for determining its most stable three-dimensional structure and the distribution of electrons within it.

Electronic structure analysis provides insights into the reactivity and properties of the molecule. The distribution of electron density can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. In this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and carboxylic acid groups, while the LUMO would likely be centered on the carbonyl carbon and the acidic proton.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value (Illustrative)
C-O (ether) bond length~1.43 Å
C=O (carboxyl) bond length~1.21 Å
C-O (carboxyl) bond length~1.36 Å
O-H (carboxyl) bond length~0.97 Å
C-O-C (ether) bond angle~112°
O-C=O (carboxyl) bond angle~125°

Note: These values are illustrative and would be precisely calculated using a specified level of theory (e.g., B3LYP/6-31G) in a computational study.*

Conformational Analysis and Energy Minimization Studies

The flexibility of the ethyl ether and butyric acid chains in this compound gives rise to a multitude of possible conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Studies on similar molecules, such as 2-methoxyethanol (B45455) and carboxylic acids, provide valuable insights. For the methoxyethoxy group, the gauche conformation around the O-C-C-O dihedral angle is often favored due to stabilizing intramolecular hydrogen-bonding-like interactions. rsc.org The butanoic acid chain also exhibits rotational isomers around its C-C single bonds. The orientation of the carboxylic acid group itself is crucial, with the syn conformation (where the acidic hydrogen is eclipsed with the carbonyl oxygen) being significantly more stable than the anti conformation. nih.gov

Energy minimization studies would involve systematically rotating the key dihedral angles of this compound and calculating the energy of each resulting conformation. This process generates a potential energy surface, from which the global minimum and other low-energy conformers can be identified. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound if it were to be synthesized.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov For this compound, the calculations would predict distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons of the ether and acid chains, and the various carbon atoms. The predicted chemical shifts would be highly sensitive to the local electronic environment and the molecule's conformation. Recent advances in machine learning, trained on large databases of experimental and calculated spectra, have further improved the accuracy of NMR predictions. arxiv.orgarxiv.orgfrontiersin.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the carboxylic acid (expected around 1700-1750 cm⁻¹), the broad O-H stretch (around 2500-3300 cm⁻¹), and the C-O stretches of the ether linkage (around 1100-1200 cm⁻¹). Comparing these predicted spectra with experimental data would be a powerful tool for structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm, Illustrative)
C=O (carboxyl)~178
CH₂ (alpha to COOH)~30
CH₂ (beta to COOH)~25
CH₂ (gamma to COOH, adjacent to ether O)~70
O-CH₂~72
O-CH₂~68
O-CH₃~59

Note: These are illustrative values. Actual predictions would depend on the computational method and solvent model used.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical methods can be used to study the potential chemical reactions of this compound. For example, the mechanism of its esterification or its reaction with a base could be investigated. This involves identifying the reaction pathway, locating the transition state (the highest energy point along the reaction coordinate), and calculating the activation energy.

The acidity of the carboxylic acid proton is a key reactive feature. Computational studies on simpler carboxylic acids have shown that the deprotonation process can be modeled to predict the pKa value. acs.orgnih.gov For this compound, the presence of the ether oxygen atoms might have a subtle influence on the acidity through intramolecular interactions.

Furthermore, the oxidation of the molecule could be explored, identifying the most likely sites for radical attack. For instance, studies on 2-methoxyethanol have investigated H-atom abstraction from different positions in the molecule. nih.govresearchgate.net Similar calculations for this compound would reveal the relative reactivity of the C-H bonds in the alkyl chain.

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. figshare.com

An MD simulation of this compound in water would provide a dynamic picture of its solvation. It would reveal how water molecules arrange themselves around the hydrophilic carboxylic acid head and the more hydrophobic ether tail. The simulation would also capture the conformational flexibility of the molecule in solution, showing how it transitions between different shapes over time.

A key aspect to investigate would be the formation of hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (through the -OH group) and an acceptor (through the C=O and -OH oxygens). The ether oxygens can also act as hydrogen bond acceptors. MD simulations can quantify the number and lifetime of these hydrogen bonds with solvent molecules. researchgate.net At higher concentrations, the potential for dimerization of the carboxylic acid groups through hydrogen bonding could also be assessed.

Rational Design of New Derivatives Based on Computational Predictions

The insights gained from computational studies of this compound can be used to rationally design new derivatives with tailored properties. This is a common strategy in drug discovery and materials science. researchgate.netacs.org

For example, if the goal is to create a more effective surfactant, modifications could be made to the alkyl chain length to tune the hydrophilic-lipophilic balance. If the molecule is a starting point for a new drug candidate, computational docking studies could be performed to predict how it and its derivatives bind to a target protein. nih.gov By calculating the binding affinities of a series of virtual compounds, researchers can prioritize which derivatives to synthesize and test, saving time and resources.

The electronic properties can also be fine-tuned. For instance, adding electron-withdrawing or electron-donating groups to the molecule would alter its HOMO-LUMO gap and reactivity. The design of new butanoic acid derivatives with specific electronic properties has been explored computationally. biointerfaceresearch.comresearchgate.net By systematically exploring these "in silico" modifications, a library of promising new compounds based on the this compound scaffold can be generated.

Applications of 4 2 Methoxyethoxy Butanoic Acid in Broader Chemical Sciences

Role as a Key Intermediate in Multi-step Organic Synthesis

4-(2-Methoxyethoxy)butanoic acid and its derivatives are valuable building blocks in the intricate field of multi-step organic synthesis. Their unique structural features, including a carboxylic acid group and a methoxyethoxy side chain, allow for a wide range of chemical transformations, making them key intermediates in the creation of more complex molecules.

Building Block for Complex Molecules and Heterocyclic Compounds

The molecular structure of this compound provides a versatile scaffold for constructing complex organic molecules. The carboxylic acid functional group can readily undergo various reactions, such as esterification and amidation, to introduce new functionalities and build larger molecular frameworks. For instance, its ethyl ester derivative, ethyl 4-(2-methoxyethoxy)-3-oxobutanoate, serves as a crucial building block in organic synthesis, enabling chemists to construct diverse compounds by manipulating its functional groups. angenechemical.comnih.gov

Furthermore, this compound and its analogues are instrumental in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. researchgate.netresearchgate.net These heterocyclic frameworks are prevalent in many biologically active molecules and functional materials. The formyl group in derivatives like 4-(4-formyl-2-methoxyphenoxy)butanoic acid can participate in condensation reactions, such as Schiff base formation, which is a key step in constructing various heterocyclic systems. The synthesis of heteroaryl butanoic acid derivatives, which are of interest as potential LTA4H inhibitors, often involves multi-step sequences where butanoic acid derivatives are key intermediates. google.com

Precursor for Specialty Chemicals and Fine Chemicals

Beyond its role in constructing complex molecular architectures, this compound and its related structures serve as precursors for the synthesis of specialty and fine chemicals. These are pure, single substances that are produced in limited quantities and are often used in highly specialized applications. For example, derivatives of butanoic acid are utilized in the production of fragrances and flavorings. Additionally, the structural motif of this compound is found in more complex molecules that have applications in medicinal chemistry, such as in the development of adenosine (B11128) A2A receptor antagonists. The versatility of this butanoic acid derivative makes it a valuable starting material for creating a diverse array of high-value chemical products.

Potential in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in the realm of materials science and polymer chemistry. Its bifunctional nature, possessing both a carboxylic acid and an ether linkage, allows it to be incorporated into polymeric structures, leading to materials with novel properties.

Monomer for the Synthesis of Novel Polymers and Copolymers

This compound and its derivatives can act as monomers in polymerization reactions to create new polymers and copolymers. angenechemical.com For example, block copolymers have been synthesized using monomers containing methoxyethoxy groups, such as 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA). rsc.org These copolymers can be designed to have specific properties and architectures, such as well-defined multiblock copolymers, through techniques like acid-triggered RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. nih.govrsc.org The incorporation of the methoxyethoxy group can influence the physical properties of the resulting polymers, such as their solubility and crystallinity. rsc.org

Components in Functional Coatings, Resins, or Adhesives

The properties of this compound and its derivatives make them potential components in the formulation of functional coatings, resins, and adhesives. The carboxylic acid group can promote adhesion to various substrates, while the flexible methoxyethoxy chain can impart desirable physical properties to the final material. While direct evidence for the use of this compound in these applications is not explicitly detailed in the provided search results, the functionalities present in the molecule are commonly found in components used to synthesize resins and coatings. For instance, various resins, including those used in coatings and adhesives, are synthesized from a variety of organic monomers and specialty chemicals. seechem.com The ability of butanoic acid derivatives to be incorporated into polymer backbones suggests their potential utility in creating materials with tailored properties for these applications.

Contributions to Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ecoonline.comkahedu.edu.in this compound and its synthesis can be evaluated within this framework.

One of the core tenets of green chemistry is the use of safer solvents. ecoonline.comacs.org The synthesis of derivatives of this compound may be carried out in greener solvents, reducing the environmental impact of the process. Additionally, the development of efficient, multi-step syntheses that utilize this compound as an intermediate can contribute to waste prevention, another key principle of green chemistry, by maximizing atom economy and reducing the number of synthetic steps. ecoonline.com

The use of biocatalysts and enzymatic reactions is also a hallmark of green chemistry. Research has shown the enzymatic synthesis of co-oligomers involving 2-hydroxy-4-(methylthio)butanoic acid, a related compound, highlighting the potential for biocatalytic routes in the synthesis and modification of such molecules. nih.gov While specific green chemistry methodologies for the direct synthesis of this compound are not detailed in the provided search results, the broader trends in chemical synthesis point towards the increasing adoption of these principles. researchgate.net

Development of More Sustainable Synthetic Routes

The development of sustainable synthetic methodologies is a cornerstone of modern green chemistry. For a molecule like this compound, this would involve moving away from traditional synthetic pathways that may use hazardous reagents, generate significant waste, and consume large amounts of energy. Key areas of development would focus on:

Catalytic Processes: The use of catalytic, rather than stoichiometric, reagents is a fundamental principle of green chemistry. For the synthesis of this compound, this could involve the development of novel catalysts for key bond-forming reactions. For instance, instead of traditional strong acid or base catalysis, which can be corrosive and difficult to neutralize, solid acid or base catalysts could be employed. These catalysts can often be easily separated from the reaction mixture and recycled, reducing waste.

Renewable Feedstocks: A truly sustainable synthesis would ideally start from renewable resources. Research in this area would explore pathways to synthesize this compound or its precursors from biomass-derived starting materials. This would reduce the reliance on petrochemical feedstocks.

Atom Economy: Synthetic routes with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product. Designing a synthesis for this compound that minimizes the formation of byproducts is a critical aspect of a sustainable approach.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyTraditional ApproachSustainable Approach
Starting Materials Petroleum-basedBiomass-derived
Reagents Stoichiometric strong acids/basesRecyclable solid catalysts
Solvents Volatile organic compounds (VOCs)Green solvents (e.g., water, supercritical CO2) or solvent-free conditions
Byproducts Significant, often hazardousMinimized, ideally benign
Energy Consumption High temperature and pressureMilder reaction conditions

Utilization in Solvent-Free or Environmentally Benign Reaction Systems

The vast majority of chemical reactions are conducted in solvents, which account for a significant portion of the waste generated in chemical processes. Utilizing this compound in solvent-free or environmentally benign reaction systems would represent a significant advancement in its green profile.

Solvent-Free Reactions: In some cases, reactions can be carried out without a solvent, a technique known as neat or solvent-free synthesis. This approach entirely eliminates solvent waste. For reactions involving this compound, this could be feasible if the reactants are liquids or have low melting points.

Environmentally Benign Solvents: When a solvent is necessary, the choice of solvent is crucial. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. If this compound were to be used as a reactant or a product in a reaction, the use of solvents like water, supercritical carbon dioxide, or ionic liquids could be explored.

Reaction Conditions: The conditions under which a reaction is performed can also contribute to its environmental impact. The use of alternative energy sources such as microwave irradiation or ultrasonication can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Table 2: Potential Environmentally Benign Reaction Systems for this compound

Reaction SystemDescriptionPotential Advantages
Solvent-Free (Neat) Reactions are conducted without any solvent.Eliminates solvent waste, simplifies purification.
Aqueous Media Water is used as the reaction solvent.Non-toxic, non-flammable, readily available.
Supercritical Fluids A substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist (e.g., scCO2).Can be easily removed by depressurization, non-toxic.
Microwave-Assisted Use of microwave energy to heat the reaction.Rapid heating, shorter reaction times, often higher yields.

It is important to reiterate that the applications described above are based on general principles of green chemistry and have not been specifically documented for this compound in the reviewed literature.

Future Research and Emerging Trends for this compound

The unique structural characteristics of this compound, which include a terminal carboxylic acid, a flexible ether linkage, and a methoxy (B1213986) group, position it as a compound of significant interest for future research. Emerging trends in chemical synthesis and materials science are poised to unlock its full potential. Future investigations will likely focus on developing more efficient synthetic methods, understanding its complex behaviors, and exploring its applications in advanced materials and automated chemical processes.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methoxyethoxy)butanoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves etherification and subsequent oxidation. For example, the methoxyethoxy group can be introduced via nucleophilic substitution using 2-methoxyethanol and a base (e.g., NaH) under anhydrous conditions. The intermediate ester is then oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic or neutral media. Key parameters include temperature control (40–60°C for substitution; 70–90°C for oxidation) and stoichiometric ratios (1:1.2 for alcohol-to-alkyl halide). Yield optimization may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : Confirm proton environments (e.g., δ 3.3–3.5 ppm for methoxyethoxy protons, δ 12.1 ppm for carboxylic acid proton in 1^1H NMR).
  • HPLC : Use a C18 column with UV detection (210 nm) and mobile phase (acetonitrile/0.1% formic acid) to assess purity (>95%).
  • FT-IR : Verify functional groups (e.g., C=O stretch at 1700–1720 cm⁻¹, C-O-C at 1100–1250 cm⁻¹).
    Cross-reference with PubChem data for spectral validation .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence the compound’s reactivity in drug design applications?

  • Methodological Answer : The methoxyethoxy group enhances hydrophilicity and hydrogen-bonding capacity, critical for target binding. Computational studies (e.g., molecular docking with AutoDock Vina) reveal interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, the ether oxygen forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the methoxy group stabilizes hydrophobic pockets. Compare analogues by synthesizing derivatives with varying chain lengths (e.g., 2-methoxy vs. 2-ethoxyethoxy) and evaluating IC₅₀ values in enzyme assays .

Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Varied Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For cytotoxicity, use MTT assays with consistent serum concentrations (10% FBS).
  • Impurity Effects : Validate compound purity via LC-MS before biological testing.
  • Structural Isomerism : Characterize regiochemistry using NOESY NMR to confirm substituent positions.
    Case studies in highlight how pyrazole ring substituents alter activity; apply similar rigor .

Q. How can this compound be integrated into functional polymers for material science applications?

  • Methodological Answer : The carboxylic acid moiety enables covalent incorporation into polymer backbones. For example:
  • Step-Growth Polymerization : React with diols (e.g., PEG-600) using DCC/DMAP catalysis to form polyesters.
  • Thermal Stability : TGA data (5% weight loss >250°C) confirm suitability for high-temperature applications.
  • Mechanical Properties : Blending with poly(lactic acid) (PLA) increases tensile strength (30–40 MPa) due to hydrogen bonding between the methoxyethoxy group and PLA carbonyls. Optimize ratios via DOE (Design of Experiments) .

Data Contradiction Analysis

Q. Why do oxidation reactions of this compound precursors yield inconsistent results across studies?

  • Methodological Answer : Contradictions arise from:
  • Oxidant Selectivity : KMnO₄ may overoxidize sensitive groups; switch to milder agents like Jones reagent (CrO₃/H₂SO₄) for better control.
  • pH Dependence : Neutral conditions favor ester intermediates, while acidic conditions accelerate carboxylic acid formation. Monitor pH (6–7) with phosphate buffers.
  • Side Reactions : Eliminate residual halides (e.g., via aqueous wash) to prevent nucleophilic displacement of the methoxyethoxy group. reports >80% yield with optimized CrO₃/H₂SO₄ ratios (1:3 v/v) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.